![molecular formula C13H19NO B13054082 (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine](/img/structure/B13054082.png)
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is an organic compound with a unique structure that includes a tert-butoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine typically involves the reaction of 4-tert-butoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the use of reductive amination, where the aldehyde is first converted to an imine intermediate, followed by reduction to the desired amine. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments, elevated temperatures, or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylprop-2-enylamine compounds.
Applications De Recherche Scientifique
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving amine-containing molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine involves its interaction with specific molecular targets and pathways. The amine group can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules. The tert-butoxy group may influence the compound’s lipophilicity and stability, affecting its overall activity and behavior in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Tert-butyl)-1H-pyrazol-4-yl pyridine derivatives: These compounds share the tert-butyl group and phenyl ring structure but differ in their core heterocyclic systems.
4-(Tert-butyl)-1H-pyrrol-3-ylmethanone: Similar in having a tert-butyl group and phenyl ring, but with a different functional group arrangement.
Uniqueness
(1S)-1-[4-(Tert-butoxy)phenyl]prop-2-enylamine is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(1S)-1-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C13H19NO/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h5-9,12H,1,14H2,2-4H3/t12-/m0/s1 |
Clé InChI |
NBFIWKNEPYYFBW-LBPRGKRZSA-N |
SMILES isomérique |
CC(C)(C)OC1=CC=C(C=C1)[C@H](C=C)N |
SMILES canonique |
CC(C)(C)OC1=CC=C(C=C1)C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl8-methyl-1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride](/img/structure/B13054004.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B13054009.png)
![Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid](/img/structure/B13054010.png)
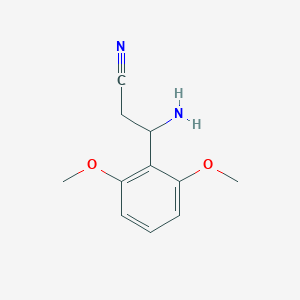
![2-[(1S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-1-yl]acetic acid](/img/structure/B13054041.png)
![4-(1-Methoxypropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13054047.png)
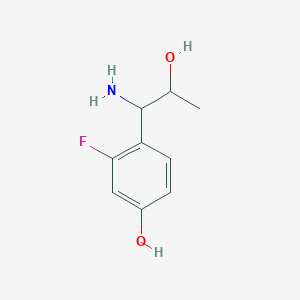
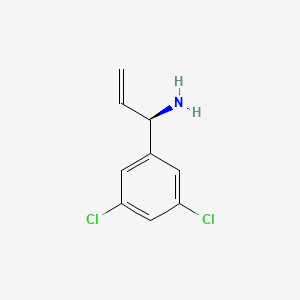
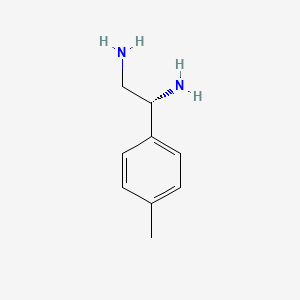
![Methyl 6-((tetrahydrofuran-3-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13054075.png)
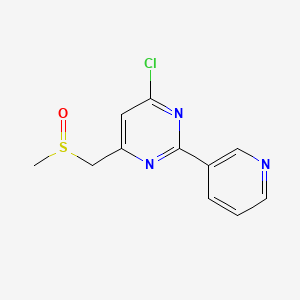

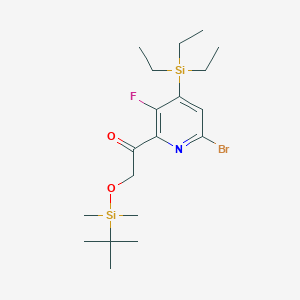
![(1S,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13054101.png)
